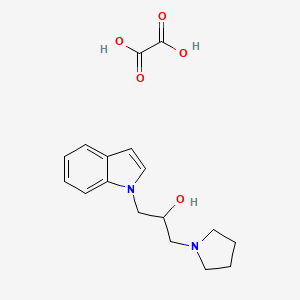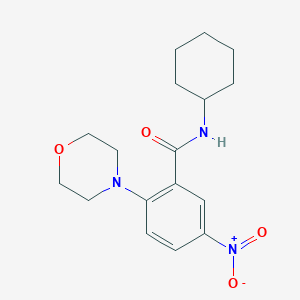
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
説明
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, also known as DICA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DICA is a derivative of isochroman, a six-membered cyclic compound containing an oxygen atom and a benzene ring. In
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is not fully understood. However, studies have shown that N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide may act as an antioxidant and anti-inflammatory agent. N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can reduce the severity of inflammatory diseases, such as arthritis. N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide in lab experiments is its synthetic accessibility. N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized in a relatively straightforward manner using commercially available starting materials. Another advantage is its potential for use as a drug delivery system. However, one limitation of using N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to explore its potential use as a drug delivery system. Additionally, more research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide and its potential use as a neuroprotective agent. Finally, efforts to improve the solubility of N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide in water may lead to its increased use in lab experiments.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have anti-inflammatory and anti-cancer properties. In pharmacology, N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been studied for its potential use as a drug delivery system. In neuroscience, N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been studied for its potential use as a neuroprotective agent.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-13-7-8-15(16(11-13)22-2)19-18(20)17-14-6-4-3-5-12(14)9-10-23-17/h3-8,11,17H,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWDMELAVILDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3=CC=CC=C3CCO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(methylthio)methyl]-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-2-furamide](/img/structure/B4165930.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B4165940.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4165948.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methoxy-3-methylbenzoyl)piperazine](/img/structure/B4165951.png)
![N-{4-[4-allyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4165953.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-3-phenylquinoxaline](/img/structure/B4165954.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4165966.png)


![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4166000.png)
![N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4166002.png)


![N-allyl-2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4166020.png)